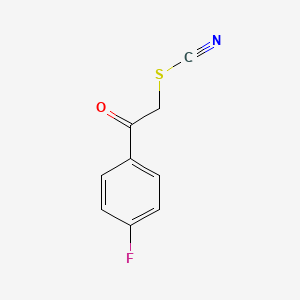

4-氟苯甲酰硫氰酸酯

概述

描述

It is a thiocyanate derivative of 4-fluorophenacyl chloride and is commonly used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

科学研究应用

4-Fluorophenacyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the synthesis of fluorescent dyes and labeling of proteins.

Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenacyl thiocyanate typically involves the reaction of potassium thiocyanate with 2-bromo-1-(4-fluorophenyl)ethanone in acetonitrile. The mixture is heated to reflux for 2 hours, resulting in the formation of 1-(4-fluorophenyl)-2-thiocyanatoethanone . The reaction conditions are as follows:

Solvent: Acetonitrile

Temperature: Reflux

Duration: 2 hours

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of acetonitrile as a solvent and potassium thiocyanate as a reagent are common practices in industrial settings.

化学反应分析

Types of Reactions: 4-Fluorophenacyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of different thiocyanate derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various thiocyanate derivatives, which can be further utilized in different applications.

作用机制

The mechanism of action of 4-fluorophenacyl thiocyanate involves the interaction of the thiocyanate group with target molecules. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction is crucial for its applications in labeling and synthesis.

相似化合物的比较

- Phenacyl thiocyanate

- 2,4-Difluorophenacyl thiocyanate

- Ethylthiocyanate

Comparison: 4-Fluorophenacyl thiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific labeling or synthesis conditions .

生物活性

4-Fluorophenacyl thiocyanate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4-Fluorophenacyl thiocyanate is derived from phenacyl thiocyanate by the substitution of a fluorine atom at the para position of the phenyl ring. The synthesis often involves the reaction of 4-fluoroacetophenone with ammonium thiocyanate under acidic conditions, leading to the formation of thiocyanate derivatives.

Biological Activities

The biological activities of 4-fluorophenacyl thiocyanate can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4-fluorophenacyl thiocyanate exhibit significant antimicrobial properties.

- Case Study : A derivative, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, showed antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, with zones of inhibition measuring 20.5 mm and 17.0 mm, respectively, compared to the standard drug Streptomycin .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 4-Fluorophenacyl thiocyanate | 20.5 (S. aureus) |

| Streptomycin | 36.6 (S. aureus) |

| Control (DMSO) | NA |

2. Anticancer Activity

The anticancer potential of compounds containing the thiazole scaffold has been extensively documented.

- Research Findings : A study indicated that derivatives such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide exhibited potent inhibitory effects on cancer cell lines, particularly K562 leukemia cells . The compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for cell death.

3. Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of 4-fluorophenacyl thiocyanate.

- Toxicity Studies : Inhalation exposure studies have indicated that this compound poses certain risks, with assessments showing potential lethality at specific concentrations in animal models . The Dangerous Toxic Load (DTL) has been calculated based on acute toxicity data from various species.

The mechanisms through which 4-fluorophenacyl thiocyanate exerts its biological effects are still under investigation. However, it is believed that:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of signaling cascades.

属性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)9(12)5-13-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSZJFCYAQUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400756 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43045-16-5 | |

| Record name | 2-(4-Fluorophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。